Home > Products > Screening Compounds P84274 > Rapacuronium bromide
Rapacuronium bromide - 156137-99-4

Rapacuronium bromide

Catalog Number: EVT-279759
CAS Number: 156137-99-4
Molecular Formula: C37H61BrN2O4
Molecular Weight: 677.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rapacuronium bromide is a steroidal non-depolarizing neuromuscular blocking agent (NMBA) [, , , , , ]. It is classified as an aminosteroid and belongs to the class of drugs known as paralytics [, ]. In scientific research, Rapacuronium bromide serves as a valuable tool for studying neuromuscular junction physiology, investigating the structure-activity relationships of neuromuscular blocking agents, and evaluating the impact of various physiological conditions on neuromuscular blockade [, , , ].

Vecuronium Bromide

  • Compound Description: Vecuronium bromide is a steroidal non-depolarizing neuromuscular blocking agent .
  • Relevance: Rapacuronium bromide is a 16-N-allyl, 17-beta-propionate analog of vecuronium bromide . Compared to vecuronium bromide, rapacuronium bromide possesses lower potency, a more rapid onset of action, and a shorter duration of action .

ORG9488

  • Compound Description: ORG9488 is the 3-desacetyl metabolite of rapacuronium bromide . It also possesses neuromuscular blocking properties.
  • Relevance: ORG9488 exhibits a significantly lower clearance rate and plasma equilibration constant compared to rapacuronium bromide . This difference in pharmacokinetic properties suggests that the use of rapacuronium bromide for prolonged periods might lead to an accumulation of ORG9488, potentially causing prolonged neuromuscular blocking effects.

Succinylcholine Chloride

  • Compound Description: Succinylcholine chloride is a depolarizing neuromuscular blocking agent commonly used for rapid sequence intubation in anesthesia .

Rocuronium Bromide

  • Compound Description: Rocuronium bromide is another aminosteroid non-depolarizing neuromuscular blocking agent .

Mivacurium Chloride

  • Compound Description: Mivacurium chloride is a non-depolarizing neuromuscular blocking agent known for its short duration of action .
  • Relevance: Both rapacuronium bromide and mivacurium chloride are considered suitable alternatives to succinylcholine chloride for short surgical procedures, especially in ambulatory anesthesia settings . This is due to their relatively rapid onset and short duration of action compared to other non-depolarizing neuromuscular blocking agents.
Classification and Source

Rapacuronium bromide is classified as a synthetic steroid neuromuscular blocker. It belongs to the class of mono-quaternary ammonium compounds and is characterized by a basic steroid framework similar to other neuromuscular blockers like vecuronium and rocuronium. The compound is supplied as a sterile, non-pyrogenic lyophilized cake for intravenous administration, typically in 5 mL or 10 mL vials containing various excipients to stabilize the formulation .

Synthesis Analysis

The synthesis of rapacuronium bromide involves several key steps:

  1. Starting Materials: The synthesis begins with a steroid framework compound that undergoes various modifications.
  2. Acetylation Reaction: The initial step involves the acetylation of the steroid backbone using acetic anhydride or acetyl chloride in the presence of a condensing agent such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. This reaction typically occurs at room temperature over several hours .
  3. Formation of Intermediate Compounds: The acetylated product is then reacted with 3-bromopropylene under alkaline conditions to form rapacuronium bromide. The reaction conditions are critical, often requiring specific temperatures and times to optimize yield and purity .
  4. Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity levels (greater than 99%) .
Molecular Structure Analysis

Rapacuronium bromide has a complex molecular structure characterized by:

  • Molecular Formula: C22_{22}H30_{30}BrN2_{2}O3_{3}
  • Molecular Weight: Approximately 442.39 g/mol
  • Structure Features: It contains a steroid backbone with a mono-quaternary ammonium group and a propenyl bromide moiety. The presence of the acetyloxy-ester bond at the 3-position is significant for its pharmacological activity .

The structure can be depicted as follows:

Rapacuronium Bromide Structure\text{Rapacuronium Bromide Structure}

This complex arrangement contributes to its unique pharmacological properties compared to other neuromuscular blockers.

Chemical Reactions Analysis

Rapacuronium bromide undergoes several chemical reactions during its synthesis and metabolism:

  1. Ester Hydrolysis: In physiological conditions, rapacuronium bromide can undergo hydrolysis at the acetyloxy-ester bond, yielding its major active metabolite, which exhibits greater potency than the parent compound .
  2. Reactions with Bases: The synthesis involves reactions with strong bases (e.g., sodium hydroxide) that facilitate the formation of the quaternary ammonium structure by promoting nucleophilic attacks on electrophilic centers in the steroid framework .
Mechanism of Action

Rapacuronium bromide acts as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors on the motor end plate. This action prevents acetylcholine from eliciting muscle contraction:

  • Competitive Inhibition: By occupying the receptor sites, rapacuronium inhibits neuromuscular transmission.
  • Rapid Onset and Short Duration: It has a rapid onset of action (approximately 1-2 minutes) and relatively short duration compared to other neuromuscular blockers, making it suitable for quick procedures .

The pharmacokinetic profile indicates that rapacuronium is metabolized primarily through hydrolysis rather than hepatic metabolism, resulting in predictable excretion patterns.

Physical and Chemical Properties Analysis

Rapacuronium bromide exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white lyophilized powder.
  • Solubility: Highly soluble in water, facilitating intravenous administration.
  • Stability: Stable under proper storage conditions but sensitive to light and moisture.
  • pH Range: The reconstituted solution typically has a pH between 4.0 and 7.0, which is crucial for maintaining stability during storage .
Applications

Rapacuronium bromide is primarily used in clinical settings for:

  • Anesthesia Induction: Facilitating endotracheal intubation during general anesthesia.
  • Surgical Procedures: Providing muscle relaxation during surgeries requiring controlled ventilation.
  • Emergency Medicine: Its rapid onset makes it valuable in emergency intubation situations where quick muscle relaxation is necessary.

In addition to its primary applications in anesthesia, research has explored its potential anti-inflammatory effects in various cellular models, indicating broader therapeutic implications beyond muscle relaxation .

Introduction to Rapacuronium Bromide

Historical Development and Clinical Adoption

Rapacuronium bromide (chemically designated as [(2S, 3S, 5S, 8R, 9S, 10S, 13S, 14S, 16S, 17S)-3-acetyloxy-10,13-dimethyl-2-(1-piperidyl)-16-(1-prop-2-enyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate) emerged as a significant innovation in anesthetic pharmacology during the late 20th century. Developed as part of the aminosteroid neuromuscular blocking agent class, it received United States Food and Drug Administration approval in 1999 under the brand name Raplon. Its clinical introduction aimed to address the urgent need for a rapid-onset, short-duration non-depolarizing agent as an alternative to succinylcholine—a depolarizing agent associated with severe adverse effects like malignant hyperthermia and hyperkalemic cardiac arrest [2] [8]. Initial clinical trials highlighted its potential; rapacuronium demonstrated endotracheal intubation readiness within 60–90 seconds at a dose of 1.5 milligrams per kilogram, achieving clinically acceptable conditions in 68–89% of patients [1] [8]. This profile positioned it as a promising agent for rapid-sequence intubation scenarios where succinylcholine was contraindicated. However, its commercial availability was short-lived. In 2001, less than two years post-approval, Organon voluntarily withdrew rapacuronium due to reports of fatal bronchospasm, curtailing its clinical adoption despite its pharmacological advantages [2] [3].

Table 1: Key Milestones in Rapacuronium Bromide Development

YearEventSignificance
1999FDA approval for clinical useMarketed as Raplon for facilitating tracheal intubation
1999–2001Adopted in anesthesia practiceUsed as a rapid-onset alternative to succinylcholine
2001Voluntary withdrawal from global marketsDriven by safety concerns over severe bronchospasm

Chemical Classification: Aminosteroidal Neuromuscular Blocking Agents

Rapacuronium bromide belongs to the aminosteroidal subclass of non-depolarizing neuromuscular blocking agents, characterized by a steroidal nucleus integrated with acetylcholine-mimetic functional groups. Its core structure is a 5α-androstane skeleton modified at positions 2, 3, 13, 16, and 17. Unlike depolarizing agents (e.g., succinylcholine), which act as acetylcholine receptor agonists, non-depolarizing agents like rapacuronium function as competitive antagonists. They bind reversibly to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from triggering muscle contraction without initial membrane depolarization [1] [5].

Structurally, rapacuronium features:

  • Quaternary Ammonium Groups: A piperidinium moiety at C-16 (allyl-substituted for rapid onset) and a piperidine group at C-2, both critical for receptor binding via ionic interactions.
  • Esterified Hydroxyl Groups: Acetate and propionate esters at C-3 and C-17, respectively, facilitating metabolic hydrolysis.
  • Allyl Substituent: Enhances onset kinetics by reducing potency and accelerating plasma-to-effect-site equilibration [3] [5] [7].

Its molecular weight is 597.9 grams per mole, and the presence of ten stereogenic centers necessitates specific stereochemical configurations (e.g., 2S, 3S, 16S) for optimal activity. The compound’s rapid hydrolysis by plasma esterases yields the active metabolite 3-desacetyl rapacuronium (ORG-9488), which is equipotent to the parent compound but exhibits slower clearance, contributing to duration prolongation after repeated dosing [3] [8].

Table 2: Structural and Functional Attributes of Select Aminosteroidal Neuromuscular Blocking Agents

AgentKey Structural FeaturesRelative PotencyMetabolic Pathway
Rapacuronium bromide16-allylpiperidinium; C3 acetate, C17 propionateLowEster hydrolysis → ORG-9488
Rocuronium bromide16-N-morpholinyl; C2, C3 diacetateModerateHepatic deacetylation
Vecuronium bromide2-piperidino, 16-piperidino; no unsaturated quaternary NHighHepatic/CYP3A4; biliary excretion

Pharmacological Role in Anesthesia Practice

Rapacuronium was engineered to fulfill a niche in anesthesia: providing rapid neuromuscular blockade for tracheal intubation without the drawbacks of succinylcholine. Its pharmacodynamic profile centered on three key attributes:

  • Rapid Onset: At 1.5 milligrams per kilogram, maximum twitch suppression occurred in 1.2–1.8 minutes. This speed approached that of succinylcholine (0.8–1.2 minutes) and exceeded other non-depolarizing agents like rocuronium (1.5–2 minutes) and mivacurium (>2 minutes). The inverse relationship between potency and onset—attributed to low receptor affinity and rapid plasma-effect-site equilibration (kₑ₀ = 0.38–0.42 per minute)—enabled faster receptor binding saturation [1] [3] [8].
  • Short Duration: Clinical duration (time to 25% twitch recovery) after a single dose was 10–17 minutes, permitting spontaneous recovery in brief procedures. This contrasted with intermediate-duration agents like vecuronium (30–40 minutes). However, duration extended significantly with repeated dosing due to accumulation of the active metabolite ORG-9488 [3] [8].
  • Metabolic Flexibility: Rapacuronium underwent hydrolysis by nonspecific plasma esterases, independent of cytochrome P450 enzymes or pseudocholinesterase. This allowed reliable pharmacokinetics in hepatic dysfunction, though renal impairment reduced clearance by 30%, prolonging effects [3] [8].

Clinically, rapacuronium was effective across diverse populations—adults, pediatrics, elderly, and patients with renal/hepatic impairment. Its efficacy in achieving >90% twitch suppression within 60 seconds at 2.5 milligrams per kilogram made it a candidate for rapid-sequence induction. However, its withdrawal halted further exploration of this role [1] [8].

Table 3: Pharmacokinetic Parameters of Rapacuronium Bromide in Select Patient Populations

PopulationClearance (L/h/kg)Volume of Distribution (L/kg)Terminal Half-life (min)Context-Sensitive Half-life
Healthy Adults0.42–0.670.30–0.46141Short (10–16 min after single dose)
Renal Impairment0.29–0.380.28–0.31210Moderate prolongation
Hepatic Dysfunction0.45–0.600.35–0.45150Minimally affected
Pediatric Patients0.35–0.500.25–0.40130Similar to adults

Properties

CAS Number

156137-99-4

Product Name

Rapacuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide

Molecular Formula

C37H61BrN2O4

Molecular Weight

677.8 g/mol

InChI

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1

InChI Key

LVQTUXZKLGXYIU-GWSNJHLMSA-M

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]

Synonyms

Org 9487
Org-9487
rapacuronium
rapacuronium bromide
Raplon

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.